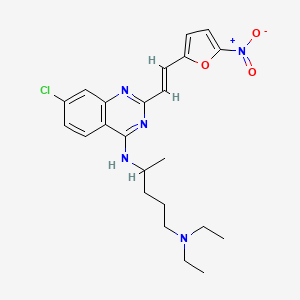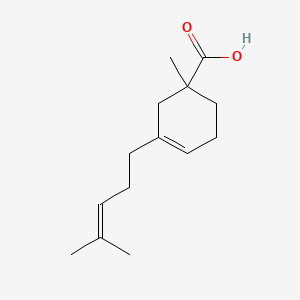
1-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylic acid is an organic compound with the molecular formula C14H22O2 This compound is characterized by a cyclohexene ring substituted with a carboxylic acid group, a methyl group, and a 4-methyl-3-pentenyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylic acid typically involves the Diels-Alder reaction. This reaction is a cycloaddition between a conjugated diene and a substituted alkene (dienophile). In this case, myrcene (a naturally occurring diene) reacts with methacrolein under controlled conditions to form the desired cyclohexene derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of catalysts and specific temperature and pressure conditions to facilitate the reaction and subsequent purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methyl and pentenyl groups can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclohexene ring and side chains contribute to the compound’s overall conformation and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Myrac aldehyde: 4-(4-Methyl-3-pentenyl)-3-cyclohexene-1-carbaldehyde.
Uniqueness
1-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylic acid is unique due to its specific substitution pattern on the cyclohexene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further distinguish it from similar compounds.
Eigenschaften
CAS-Nummer |
65652-27-9 |
|---|---|
Molekularformel |
C14H22O2 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
1-methyl-3-(4-methylpent-3-enyl)cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C14H22O2/c1-11(2)6-4-7-12-8-5-9-14(3,10-12)13(15)16/h6,8H,4-5,7,9-10H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
YFCNEIWVIJVLHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC1=CCCC(C1)(C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


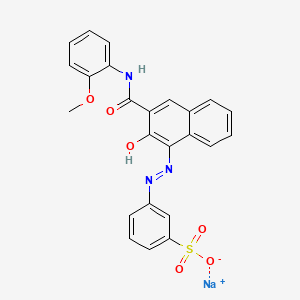
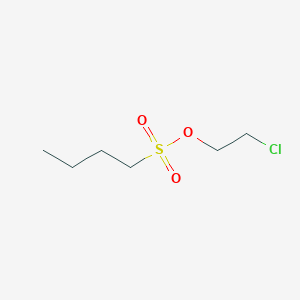
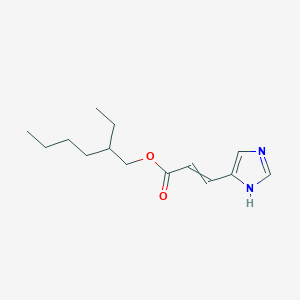
![Tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane](/img/structure/B14475105.png)
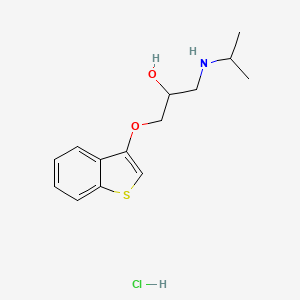


![1-[[[(Aminomethylamino)methylamino]methylamino]methyl]-3-(2-methylpropyl)pyrrolidine-2,5-dione;molybdenum;oxygen(2-)](/img/structure/B14475128.png)

![Thiocyanic acid, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-6-benzothiazolyl ester](/img/structure/B14475145.png)

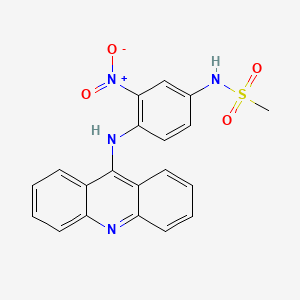
![3,4-Dichloro-5-[(3-iodoprop-2-yn-1-yl)oxy]furan-2(5H)-one](/img/structure/B14475169.png)
